N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-iodophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 2-mercaptoquinazolinone.
Formation of Intermediate: The 4-iodoaniline is reacted with chloroacetyl chloride to form N-(4-iodophenyl)chloroacetamide.
Final Product: The intermediate is then reacted with 2-mercaptoquinazolinone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The iodine atom may enhance the compound’s binding affinity to its target through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
- N-(4-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
- N-(4-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
Uniqueness
The presence of the iodine atom in N-(4-iodophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide may confer unique properties, such as increased molecular weight and potential for halogen bonding, which can influence its biological activity and binding affinity compared to its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C16H12IN3O2S |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H12IN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-16-19-13-4-2-1-3-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22) |
InChI Key |
PVFMBOSCAOYQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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